(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O6S3/c1-4-6-14-28(15-7-5-2)38(33,34)20-10-8-19(9-11-20)24(30)27-25-29(16-17-35-3)22-13-12-21(37(26,31)32)18-23(22)36-25/h8-13,18H,4-7,14-17H2,1-3H3,(H2,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIRPWYUQVXYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.51 g/mol. Its structure features a benzamide core substituted with sulfamoyl groups and a methoxyethyl moiety, which may contribute to its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₄S₂ |
| Molecular Weight | 393.51 g/mol |
| Melting Point | Not available |
| Solubility | Not extensively studied |
Research indicates that compounds with similar structural motifs to (Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide often exhibit activities such as:
- Antimicrobial Activity : Compounds containing sulfamoyl groups are known to inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of sulfamoyl derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of this compound could induce cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways.
Research Findings
Recent investigations into the biological activity of related compounds have revealed:
- Inhibition of Enzymatic Activity : Compounds similar to this benzamide have been shown to inhibit enzymes critical for cancer cell survival.
- Synergistic Effects : When combined with other chemotherapeutic agents, these compounds can enhance therapeutic efficacy, suggesting a role in combination therapy strategies.
Table 2: Summary of Biological Activities
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds with similar structural motifs to (Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antibacterial properties. For instance:
- Targeting FtsZ Protein : Studies have shown that derivatives can inhibit the bacterial division protein FtsZ, presenting a novel mechanism against multidrug-resistant pathogens such as MRSA (methicillin-resistant Staphylococcus aureus) .
- Broad-Spectrum Efficacy : Compounds structurally related to this benzamide have demonstrated efficacy against various Gram-positive bacteria, suggesting potential for development into new antibiotics .
Anti-inflammatory Properties
The sulfonamide group is also associated with anti-inflammatory effects. Compounds containing similar functional groups have been explored for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory disorders .
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the benzamide backbone through acylation reactions.
- Incorporation of the sulfonamide groups via nucleophilic substitution methods.
- Cyclization processes to achieve the benzo[d]thiazole structure.
These synthetic routes are crucial for optimizing the compound's biological activity and pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological potential?
- Answer: The compound contains a benzothiazole core with dual sulfamoyl groups (at positions 4 and 6), a 2-methoxyethyl substituent, and a dibutylsulfamoylbenzamide moiety. The Z-configuration of the imine bond is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets. The sulfamoyl groups enhance solubility and hydrogen-bonding capacity, while the methoxyethyl chain may influence membrane permeability .
Q. What synthetic routes are commonly employed for preparing this compound, and what critical parameters must be controlled?
- Answer: Synthesis typically involves:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic conditions.
- Step 2: Sulfamoylation using sulfamoyl chloride in polar aprotic solvents (e.g., DMF or THF) at 0–5°C to prevent over-sulfonation.
- Step 3: Condensation with 4-(N,N-dibutylsulfamoyl)benzamide under reflux in anhydrous toluene.
Key parameters include strict temperature control (<5°C during sulfamoylation), inert atmospheres to avoid oxidation, and chromatography for Z/E isomer separation .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer:
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Confirm Z-configuration via coupling constants (J = 12–14 Hz for imine protons) and substituent positions. |
| HPLC-MS | Assess purity (>95%) and monitor byproduct formation (e.g., E-isomers or desulfonated derivatives). |
| X-ray crystallography | Resolve ambiguities in stereochemistry or tautomeric forms . |
Advanced Research Questions
Q. How can researchers optimize the Z/E isomer ratio during synthesis?
- Answer: The Z/E ratio is influenced by solvent polarity and steric effects. Non-polar solvents (e.g., toluene) favor the Z-isomer due to reduced solvation of the planar structure. Catalytic additives like pyridine (5 mol%) can stabilize the transition state, increasing Z-selectivity to >85%. Post-synthesis purification via silica gel chromatography with hexane:ethyl acetate (3:1) effectively isolates the Z-form .
Q. What strategies resolve contradictory spectral data in structural characterization?
- Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic exchange. Strategies include:
- Variable-temperature NMR to identify exchange-broadened signals (e.g., imine protons at 298K vs. 323K).
- Isotopic labeling (e.g., ¹⁵N) to trace tautomeric shifts.
- DFT calculations to model electronic environments and predict chemical shifts .
Q. How does the compound interact with biological targets, and what experimental assays validate its mechanism?
- Answer: Preliminary studies on analogs suggest inhibition of carbonic anhydrase IX (CA IX) via sulfamoyl group coordination to the zinc ion. Key assays:
Q. What are the thermal stability profiles of this compound under storage and reaction conditions?
- Answer: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. For long-term storage, lyophilization and storage at -20°C in amber vials under argon is recommended. Degradation products include sulfonic acid derivatives (detectable via LC-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
